2-Amino-1,3-benzoxazole-4-carbonitrile
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Overview
Description
2-Amino-1,3-benzoxazole-4-carbonitrile is a heterocyclic compound that features a benzoxazole core with an amino group at the 2-position and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzoxazole-4-carbonitrile typically involves the condensation of 2-aminophenol with a suitable nitrile-containing reagent. One common method is the reaction of 2-aminophenol with cyanogen bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts such as metal oxides or ionic liquids may be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-benzoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products
Oxidation: Nitro-2-amino-1,3-benzoxazole-4-carbonitrile.
Reduction: 2-Amino-1,3-benzoxazole-4-amine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Amino-1,3-benzoxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a scaffold for drug development.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The biological activity of 2-Amino-1,3-benzoxazole-4-carbonitrile is attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell division and proliferation. The compound’s nitrile group can also form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Cyano-2-aminobenzothiazole: Contains a sulfur atom instead of oxygen, which can alter its electronic properties and reactivity.
2-Amino-1,3-benzothiazole-4-carbonitrile: Similar structure but with a sulfur atom, offering different biological activities.
Uniqueness
2-Amino-1,3-benzoxazole-4-carbonitrile is unique due to the presence of both an amino and a nitrile group, which allows for a diverse range of chemical modifications and biological activities. Its benzoxazole core provides stability and a planar structure, making it an excellent scaffold for drug design and other applications.
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFPXVIQYSZWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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